6-(2,5-Dimethoxyphenyl)-2-methylnicotinaldehyde
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Overview
Description
6-(2,5-Dimethoxyphenyl)-2-methylnicotinaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a dimethoxyphenyl group attached to a nicotinaldehyde backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Dimethoxyphenyl)-2-methylnicotinaldehyde typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 1,4-dimethoxybenzene with an appropriate acyl chloride, such as adipoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.
Hydrolysis: The resultant acid chloride is then hydrolyzed to obtain the desired aldehyde compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(2,5-Dimethoxyphenyl)-2-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
Oxidation: 6-(2,5-Dimethoxyphenyl)-2-methylnicotinic acid.
Reduction: 6-(2,5-Dimethoxyphenyl)-2-methylnicotinol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-(2,5-Dimethoxyphenyl)-2-methylnicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 6-(2,5-Dimethoxyphenyl)-2-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B): A synthetic psychedelic drug with similar structural features.
2-(2,5-Dimethoxyphenyl)ethylamine: Another compound with a dimethoxyphenyl group, known for its psychoactive properties.
Uniqueness
6-(2,5-Dimethoxyphenyl)-2-methylnicotinaldehyde is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its aldehyde group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and drug development.
Properties
Molecular Formula |
C15H15NO3 |
---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
6-(2,5-dimethoxyphenyl)-2-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C15H15NO3/c1-10-11(9-17)4-6-14(16-10)13-8-12(18-2)5-7-15(13)19-3/h4-9H,1-3H3 |
InChI Key |
JVLBVIIOESVESG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=C(C=CC(=C2)OC)OC)C=O |
Origin of Product |
United States |
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